molecular formula C20H21NO4 B1394929 (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid CAS No. 1217785-38-0

(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid

Cat. No. B1394929
M. Wt: 339.4 g/mol
InChI Key: UIMPTCRXHVBHOO-ZDUSSCGKSA-N
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Description

“(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid” is a chemical compound with the molecular formula C20H21NO5 . It has a molecular weight of 355.38 . The compound is solid in form .


Synthesis Analysis

The synthesis of such compounds often involves the use of protected amino acids . The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .


Molecular Structure Analysis

The SMILES string representation of the compound is COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a way to visualize the compound’s structure using cheminformatics software.

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : Fmoc is used in the synthesis of various amino acid derivatives. For instance, (Le & Goodnow, 2004) describe the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a derivative synthesized from 3‐bromopyruvic acid.

  • Protection of Hydroxy-Groups in Synthesis : The Fmoc group is used to protect hydroxy-groups in chemical syntheses. According to (Gioeli & Chattopadhyaya, 1982), the Fmoc group can be used in conjunction with a variety of acid- and base-labile protecting groups and is conveniently removable, making it a versatile tool in organic synthesis.

  • Solid-Phase Synthesis of Peptidyl Ureas : Fmoc derivatives are employed in the synthesis of peptidyl ureas. (Sureshbabu et al., 2006) discuss an efficient method for synthesizing dipeptidyl ureas using Fmoc-activated monomers.

  • Synthesis of Fluorene Compounds for Sensing Applications : Fmoc derivatives are used in the synthesis of fluorene compounds for sensing applications, such as detecting nitro compounds, metal cations, and amino acids. (Han et al., 2020) describe synthesizing compounds used as fluorescent sensors.

  • Polymer Synthesis for Solar Cells : Fmoc derivatives contribute to the development of polymers for high-efficiency solar cells. For example, (Du et al., 2011) synthesized a donor–acceptor copolymer containing a fluorene unit, demonstrating its application in polymer solar cells.

properties

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMPTCRXHVBHOO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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